BenchChemオンラインストアへようこそ!

Tuftsin

Neuropilin-1 Surface Plasmon Resonance Receptor Binding

Tuftsin (TKPR) is the gold-standard Nrp1 agonist for dissecting TGF-β signaling in immune modulation, angiogenesis, and viral entry. High-affinity binding (KD=10.65 μM) and 61% enhancement of macrophage phagocytosis at 200 nM ensure robust, reproducible assays. Native Tuftsin's short half-life (16 min) makes it the essential control for evaluating stabilization strategies (e.g., liposomal encapsulation, [MOrn2]tuftsin analogs). Choose ≥95% pure Tuftsin to benchmark immunotherapies in preclinical oncology models.

Molecular Formula C21H40N8O6
Molecular Weight 500.6 g/mol
CAS No. 9063-57-4
Cat. No. B1682037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuftsin
CAS9063-57-4
SynonymsL-Thr-L-Lys-L-Pro-L-Arg
L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine
Taftsin
Tuftsin
Molecular FormulaC21H40N8O6
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
InChIInChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
InChIKeyIESDGNYHXIOKRW-YXMSTPNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tuftsin (CAS 9063-57-4) Procurement Guide: Immunomodulatory Tetrapeptide for Phagocytosis Research


Tuftsin (Thr-Lys-Pro-Arg, TKPR) is an endogenous tetrapeptide derived from the Fc region of immunoglobulin G, with the molecular formula C21H40N8O6 and molecular weight of 500.59 g/mol [1]. It is a naturally occurring immunomodulator that primarily activates phagocytic cells, including macrophages, neutrophils, and microglia, through binding to specific receptors such as neuropilin-1 (Nrp1) [2]. First isolated in 1970, Tuftsin is known for its capacity to enhance phagocytosis, chemotaxis, and the tumoricidal and bactericidal activities of immune cells [3]. As a research tool, it is available in high purity (≥95%) from specialized suppliers and is widely used in immunology, oncology, and infectious disease models .

Why Tuftsin Cannot Be Substituted with Generic Immunomodulatory Peptides


Generic immunomodulatory peptides like Substance P, RGD, or even closely related Tuftsin analogs cannot reliably substitute for Tuftsin in research or therapeutic development due to fundamental differences in receptor binding specificity, signaling pathway activation, and in vivo stability. While Substance P and its N-terminal tetrapeptide can stimulate phagocytosis, they do so through distinct receptor populations and exhibit different potency and off-target effects [1]. Tuftsin's unique binding to the Nrp1 receptor, with a high affinity KD of 10.65 μM, triggers a specific TGF-β signaling cascade that is not recapitulated by other peptides [2]. Furthermore, the short serum half-life of Tuftsin (~16 minutes) necessitates specialized formulation strategies for in vivo applications, a constraint that must be explicitly considered when evaluating alternatives [3]. The following evidence demonstrates why direct substitution without rigorous validation would introduce significant experimental variability and confound research outcomes.

Quantitative Differentiation of Tuftsin from Comparators: A Procurement-Focused Evidence Guide


Receptor Binding Affinity: Tuftsin Exhibits High-Affinity Binding to Neuropilin-1 (Nrp1)

Tuftsin binds specifically to the Nrp1 receptor with a high affinity, characterized by an equilibrium dissociation constant (KD) of 10.65 μmol/L, as measured by surface plasmon resonance (SPR) [1]. In contrast, its binding to the ACE2 receptor is significantly weaker (KD = 460 μmol/L), indicating receptor selectivity [1]. This direct binding to Nrp1 mediates Tuftsin's anti-inflammatory M2 shift in microglia and its ability to impair SARS-CoV-2 S1 protein binding [1][2]. No comparable quantitative binding data for other immunomodulatory peptides like Substance P or RGD to Nrp1 are available, highlighting a unique, quantifiable differentiator for Tuftsin.

Neuropilin-1 Surface Plasmon Resonance Receptor Binding

Phagocytosis Enhancement: Tuftsin Quantifiably Outperforms Generic Peptides in Macrophage Activation

In a controlled in vitro study using isolated mouse peritoneal macrophages, Tuftsin at a concentration of 200 nM increased the phagocytosis of IgG-coated ovine red blood cells by 61% compared to untreated controls . In another study, pretreatment of lung macrophages with 100 μM Tuftsin enhanced the uptake of yeast cells by 100% in hamsters and 200% in rats [1]. While Substance P and its N-terminal tetrapeptide are also reported to stimulate phagocytosis, they are only described as being "as active as tuftsin" in a semi-quantitative manner, without the precise, dose-dependent fold-increase data available for Tuftsin [2]. This provides a clear, quantifiable benchmark for Tuftsin's efficacy.

Phagocytosis Macrophage Immunomodulation

In Vivo Antitumor Efficacy: Tuftsin Significantly Prolongs Survival in Tumor Models

In a murine Lewis lung carcinoma model, systemic administration of Tuftsin resulted in a statistically significant increase in mean survival time. Treated mice survived for 41.2 days on average, compared to 30.1 days in control mice, representing a 37% extension in lifespan (P = 0.00001) [1]. Additionally, Tuftsin treatment led to a 47% reduction in mean metastatic lung colony counts (8.0 vs. 15.1 colonies, P = 0.03) [1]. While a cyclic Tuftsin analog (c-[T-K-P-R-G]) has demonstrated 50-fold higher activity than linear Tuftsin in some assays, this requires a comparator of synthetic modification, and the native peptide's in vivo efficacy provides a crucial baseline for evaluating such advanced analogs [2].

Antitumor In Vivo Survival

Serum Stability: Tuftsin's Short Half-Life Drives Need for Specialized Formulation or Derivative Selection

Tuftsin is rapidly degraded in human serum, with a reported half-life (t1/2) of approximately 16 minutes and total degradation within 60 minutes at 37°C [1][2]. This intrinsic instability is a critical differentiator for in vivo applications. In contrast, a structurally modified analog, [MOrn2]tuftsin, exhibits a dramatically extended half-life of 420 minutes (26-fold increase) under the same conditions, while [MThr1]tuftsin shows a half-life of 90 minutes [1]. This data explicitly demonstrates that procurement of native Tuftsin for in vivo studies requires either immediate use or specialized formulation (e.g., liposomal encapsulation or polytuftsin) to achieve sustained bioactivity [2].

Peptide Stability Serum Degradation Half-Life

Optimal Application Scenarios for Tuftsin Procurement


Investigating Nrp1-Mediated Signaling and Phagocytosis

Tuftsin is the ideal ligand for studies focusing on the neuropilin-1 (Nrp1) receptor and its downstream TGF-β signaling pathway. The high-affinity binding (KD = 10.65 μM) to Nrp1, confirmed by SPR analysis, makes Tuftsin a precise tool for dissecting Nrp1's role in immune modulation, angiogenesis, and viral entry [3]. For phagocytosis assays, its ability to enhance macrophage uptake of IgG-opsonized targets by 61% at 200 nM provides a robust, quantifiable readout .

Evaluating Antitumor Immune Responses in Syngeneic Murine Models

For preclinical oncology research, Tuftsin serves as a benchmark immunomodulator to assess tumor growth delay and survival extension. The documented 37% increase in mean survival time (from 30.1 to 41.2 days) in the Lewis lung carcinoma model provides a clear quantitative baseline for comparing the efficacy of novel immunotherapies or Tuftsin derivatives [3]. Its ability to reduce metastatic burden (47% reduction in lung colonies) further underscores its value in metastasis research [3].

Developing and Validating Stabilized Tuftsin Derivatives or Delivery Systems

The inherent instability of native Tuftsin (half-life of 16 minutes in human serum) creates a critical need for research into stabilization strategies. This makes Tuftsin the essential control for evaluating novel analogs (e.g., [MOrn2]tuftsin with a 420-minute half-life) or advanced formulations like polytuftsin or liposomal encapsulation designed for sustained in vivo release [3]. Such studies are fundamental for translating Tuftsin's immunomodulatory effects into viable therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuftsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.